2,5-Thiophenedicarboxaldehyde
Overview
Description
2,5-Thiophenedicarboxaldehyde (2,5-TDA) is an organic compound that has been studied for its potential applications in the field of science and medicine. It is a derivative of thiophene, a five-membered ring containing four carbon atoms and one sulfur atom. 2,5-TDA is an important intermediate for the synthesis of other organic compounds and has been used in the production of various drugs. In addition, it has been studied for its potential applications in the field of biochemistry and physiology.
Scientific research applications
Synthesis and Derivative Formation
- 2,5-Thiophenedicarboxaldehyde has been utilized for synthesizing symmetrical and unsymmetrical derivatives of 2,5-thiophenebismethylamine (Gol'dfarb, Fabrichnyǐ, & Rogovik, 1966).
- It serves as a precursor in the Krohnke’s method to produce condensation products with amines and active methylene compounds (Sone, 1964).
Metal Ion Reactions
- Research has shown its reaction with various metal ions, forming compounds with potential applications in ligand chemistry (Salameh & Tayim, 1983).
Polymer Chemistry
- It's used in the synthesis of end-capped thieno[3,2-f:4,5-f′]bis[1]benzothiophene, demonstrating significant potential in polymer chemistry (Wex, Jradi, Patra, & Kaafarani, 2010).
- The compound has also been utilized in the preparation of substituted oxazolinones containing the thiophene nucleus, which can be converted into N-acyl derivatives of amino hydroxy acids (Gol'dfarb, Fabrichnyǐ, & Rogovik, 1963).
Chiral Synthesis
- In chiral synthesis, it's used for the preparation of chiral pyridino- and thiopheno-18-crown-6 ligands from enantiomerically pure C(2)-symmetric pyridine- and thiophenediols (Chen, Brown, & Ramachandran, 1999).
Schiff Base Synthesis
- It is a key component in the synthesis of Schiff bases, which exhibit strong complex capability and notable antibacterial and anticancer activities (Xia Guang-ming, 2009).
properties
IUPAC Name |
thiophene-2,5-dicarbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O2S/c7-3-5-1-2-6(4-8)9-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMRXENQDSQACG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343151 | |
Record name | Thiophene-2,5-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Thiophenedicarboxaldehyde | |
CAS RN |
932-95-6 | |
Record name | 2,5-Thiophenedicarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=932-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiophene-2,5-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | thiophene-2,5-dicarbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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